1-Benzyl-4-(3-methylbenzyl)piperazine is a chemical compound belonging to the piperazine family, characterized by its unique structure that includes a piperazine ring substituted with benzyl and 3-methylbenzyl groups. This compound is of interest in both medicinal chemistry and pharmacology due to its potential biological activities and applications.
The synthesis and characterization of 1-benzyl-4-(3-methylbenzyl)piperazine have been documented in various scientific publications, including studies focusing on piperazine derivatives and their pharmacological effects. The compound can be synthesized from readily available precursors using established organic synthesis techniques.
1-Benzyl-4-(3-methylbenzyl)piperazine can be classified as a substituted piperazine. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular derivative exhibits properties that may influence its interaction with biological systems, making it a subject of research in drug development.
The synthesis of 1-benzyl-4-(3-methylbenzyl)piperazine typically involves several key steps:
The reaction conditions, including temperature, time, and solvent choice, play crucial roles in the efficiency of the synthesis. For example, monitoring the reaction progress through thin-layer chromatography is common practice to ensure complete conversion of starting materials into products .
The molecular formula for 1-benzyl-4-(3-methylbenzyl)piperazine is . The structure consists of a piperazine ring with two aromatic substituents:
1-Benzyl-4-(3-methylbenzyl)piperazine can participate in various chemical reactions typical for piperazines, including:
The reactivity of this compound is influenced by the electron-donating or withdrawing effects of the substituents on the aromatic rings, which can affect nucleophilicity and electrophilicity during reactions .
The mechanism of action for compounds like 1-benzyl-4-(3-methylbenzyl)piperazine often involves interactions with neurotransmitter systems. Specifically, it may influence:
Studies indicate that related compounds stimulate the release and inhibit the reuptake of neurotransmitters such as dopamine and serotonin .
Relevant data includes elemental analysis confirming carbon, hydrogen, and nitrogen content consistent with theoretical values .
1-Benzyl-4-(3-methylbenzyl)piperazine has potential applications in:
Ongoing research aims to explore its full pharmacological profile and therapeutic potential .
The systematic IUPAC name for this compound is 1-benzyl-4-[(3-methylphenyl)methyl]piperazine, precisely defining the positions of both benzyl-type substituents on the piperazine nitrogen atoms. Its molecular formula is C₁₉H₂₄N₂, corresponding to a molecular weight of 280.41 g/mol. Structurally, it features a six-membered piperazine ring (containing two tertiary nitrogen atoms at positions 1 and 4) with one nitrogen bonded to an unsubstituted benzyl group (-CH₂C₆H₅) and the other nitrogen bonded to a 3-methylbenzyl group (-CH₂C₆H₄CH₃-3). The meta-methyl substituent on the second aromatic ring introduces steric bulk and electron-donating character distinct from simpler analogues. Spectroscopic identifiers include:
Table 1: Structural Comparison of Key Piperazine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Pattern | PubChem CID |
|---|---|---|---|---|
| 1-Benzyl-4-(3-methylbenzyl)piperazine | C₁₉H₂₄N₂ | 280.41 | N1-Benzyl, N4-(3-methylbenzyl) | 2838478 |
| 1-Benzylpiperazine (BZP) | C₁₁H₁₆N₂ | 176.26 | N1-Benzyl | 763557 |
| 1-Methyl-4-benzylpiperazine (MBZP) | C₁₂H₁₈N₂ | 190.29 | N1-Methyl, N4-Benzyl | - |
| 1,4-Bis(3-methylbenzyl)piperazine | C₂₀H₂₆N₂ | 294.44 | N1,N4-Bis(3-methylbenzyl) | 1222774 |
| 1-(4-Fluoro-3-methylbenzyl)piperazine | C₁₂H₁₇FN₂ | 208.28 | N1-(4-Fluoro-3-methylbenzyl) | - |
The synthetic exploration of piperazine derivatives originated in the mid-20th century, with Lederle Laboratories' groundbreaking 1947 discovery of the antifilarial activity of 1,4-disubstituted piperazines marking a pivotal moment. Piperazine itself was initially investigated in the 19th century as a gout therapeutic before its anthelmintic properties were recognized. Benzyl-substituted variants emerged later through systematic derivatization efforts aimed at enhancing biological activity and pharmacokinetic properties. The specific compound 1-benzyl-4-(3-methylbenzyl)piperazine represents an evolutionary advancement from first-generation mono-benzyl piperazines like BZP, which gained notoriety as recreational stimulants ("party pills") in New Zealand and Europe during the early 2000s [4] [6].
The strategic incorporation of the 3-methylbenzyl moiety reflects medicinal chemistry principles addressing limitations of simpler analogues:
Synthetically, this compound is typically accessed via sequential N-alkylation of piperazine, first with 3-methylbenzyl chloride (or bromide) followed by benzyl halide under controlled stoichiometric conditions to minimize symmetrical byproducts like 1,4-bis(3-methylbenzyl)piperazine. Optimization focuses on mitigating the formation of 1,4-dibenzylpiperazine (DBZP) impurities through stepwise protection/deprotection or phase-transfer catalysis [5] [6] [8].
Piperazine ranks as the third most utilized N-heterocycle in FDA-approved pharmaceuticals, trailing only piperidine and pyridine, underscoring its privileged scaffold status. The structural attributes of 1-benzyl-4-(3-methylbenzyl)piperazine exemplify key drug design advantages:
Table 2: Key Physicochemical Parameters of 1-Benzyl-4-(3-methylbenzyl)piperazine
| Parameter | Value/Characteristic | Significance in Drug Design |
|---|---|---|
| Molecular Weight | 280.41 g/mol | Within optimal range for CNS penetration (<400 Da) |
| XLogP | ~4.2 (estimated) | Moderate lipophilicity enhances membrane permeability |
| Hydrogen Bond Acceptors | 2 (tertiary nitrogens) | Facilitates target binding; influences solubility |
| Hydrogen Bond Donors | 0 | Reduces desolvation penalty |
| Rotatable Bonds | 5 | Moderate conformational flexibility |
| Polar Surface Area | ~6.5 Ų | Favors absorption and CNS activity |
The meta-methyl positioning provides distinct advantages over ortho or para isomers: ortho-substitution induces excessive steric hindrance potentially disrupting binding, while para-substitution may overly influence electronic properties. Meta-substitution balances electronic modulation with preserved binding geometry. Furthermore, the methyl group serves as a synthetic handle for further derivatization (e.g., oxidation to carboxylic acid, bromination for cross-coupling) enabling focused library synthesis. As piperazine-containing drugs continue to dominate therapeutic areas from psychiatry to infectious diseases, asymmetrically disubstituted derivatives like this compound represent strategic advances in overcoming limitations of early-generation piperazine drugs, particularly concerning selectivity and metabolic stability [2] [7] [8].
Table 3: Therapeutic Areas Leveraging Piperazine Scaffolds
| Therapeutic Area | Clinical Applications | Role of Piperazine Moiety |
|---|---|---|
| Antivirals | HIV-1 integrase/reverse transcriptase inhibitors | Enhances solubility; facilitates target binding |
| Antipsychotics | Aripiprazole, quetiapine, trifluoperazine | Modulates dopamine/serotonin receptor affinity |
| Antibacterials | Fluoroquinolones (ciprofloxacin), linezolid analogues | Chelates metal ions; improves tissue penetration |
| Antidepressants | Vortioxetine, trazodone | Influences serotonin receptor subtype selectivity |
| Anthelmintics | Piperazine citrate (historical use) | Causes flaccid paralysis in nematodes |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8